Antileishmanial agent-22

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

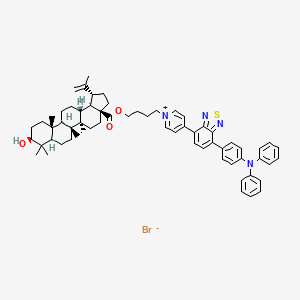

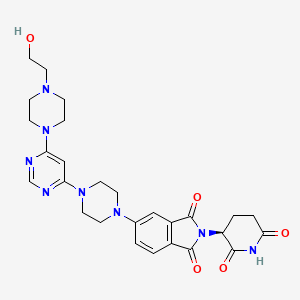

Antileishmanial agent-22 is a compound that has shown significant potential in the treatment of leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania. This disease is prevalent in tropical and subtropical regions and poses a major health challenge due to the limited effectiveness and high toxicity of current treatments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of antileishmanial agent-22 involves multiple steps, including the preparation of intermediate compounds. One common method involves the synthesis of hydrazine-coupled pyrazole derivatives. These compounds are synthesized using elemental microanalysis, FTIR, and 1H NMR techniques . The reaction conditions typically involve the use of solvents such as ethanol and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Methods such as thin-film hydration and reverse-phase evaporation are commonly used in the preparation of antileishmanial agents .

Analyse Chemischer Reaktionen

Types of Reactions: Antileishmanial agent-22 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its antileishmanial activity.

Common Reagents and Conditions: Common reagents used in these reactions include hydrazine, pyrazole, and various solvents such as ethanol. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure efficient reactions .

Major Products Formed: The major products formed from these reactions are hydrazine-coupled pyrazole derivatives, which have shown potent antileishmanial activity. These derivatives are further evaluated for their biological activity against Leishmania parasites .

Wissenschaftliche Forschungsanwendungen

Antileishmanial agent-22 has a wide range of scientific research applications. In chemistry, it is used to study the synthesis and modification of bioactive molecules. In biology, it is used to investigate the mechanisms of action of antileishmanial agents and their effects on Leishmania parasites. In medicine, it is being explored as a potential treatment for leishmaniasis, with studies showing its effectiveness in reducing parasite load and improving clinical outcomes .

Wirkmechanismus

The mechanism of action of antileishmanial agent-22 involves targeting specific molecular pathways in Leishmania parasites. It accumulates within the parasite by diffusion along an electro-chemical gradient and is concentrated in the cytosol by an energy- and sterol-independent process . This disrupts essential cellular processes, leading to the death of the parasite.

Vergleich Mit ähnlichen Verbindungen

Antileishmanial agent-22 is unique compared to other antileishmanial compounds due to its specific molecular targets and pathways. Similar compounds include pentavalent antimonials, liposomal amphotericin B, miltefosine, and paromomycin . These compounds also target Leishmania parasites but differ in their mechanisms of action and effectiveness.

Conclusion

This compound represents a promising advancement in the treatment of leishmaniasis. Its unique synthesis methods, chemical reactions, and mechanism of action make it a valuable compound for scientific research and potential therapeutic applications. Further studies are needed to fully understand its potential and optimize its use in clinical settings.

Eigenschaften

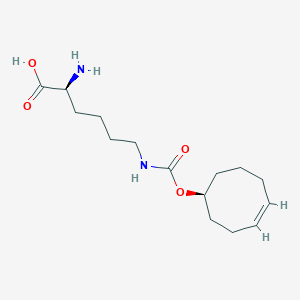

Molekularformel |

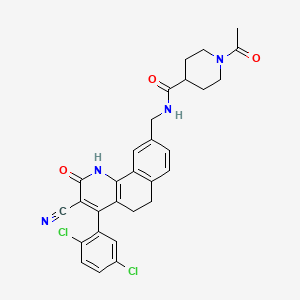

C29H26Cl2N4O3 |

|---|---|

Molekulargewicht |

549.4 g/mol |

IUPAC-Name |

1-acetyl-N-[[3-cyano-4-(2,5-dichlorophenyl)-2-oxo-5,6-dihydro-1H-benzo[h]quinolin-9-yl]methyl]piperidine-4-carboxamide |

InChI |

InChI=1S/C29H26Cl2N4O3/c1-16(36)35-10-8-19(9-11-35)28(37)33-15-17-2-3-18-4-6-21-26(23-13-20(30)5-7-25(23)31)24(14-32)29(38)34-27(21)22(18)12-17/h2-3,5,7,12-13,19H,4,6,8-11,15H2,1H3,(H,33,37)(H,34,38) |

InChI-Schlüssel |

QYPFKBIJCCLCSU-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)N1CCC(CC1)C(=O)NCC2=CC3=C(CCC4=C3NC(=O)C(=C4C5=C(C=CC(=C5)Cl)Cl)C#N)C=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[8-[4-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrazol-1-yl]piperidin-1-yl]-8-oxooctoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12384410.png)

![(Z)-9-[3-[(2Z,5Z)-undeca-2,5-dienyl]oxiran-2-yl]non-7-enoic acid](/img/structure/B12384457.png)